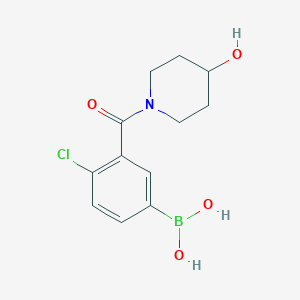
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
Descripción general
Descripción
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H15BClNO4 and its molecular weight is 283.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid, a boronic acid derivative, has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a boronic acid group and a piperidine ring, which contribute to its potential therapeutic applications.
- Molecular Formula : CHBClNO
- Molecular Weight : 270.62 g/mol
- CAS Number : 1228946-87-9
The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with serine residues in the active sites of serine proteases. This interaction inhibits enzyme activity, making it a valuable tool for studying protease functions and developing inhibitors.
Target Enzymes
- Serine Proteases : Such as chymotrypsin and trypsin.
- Proteasome Inhibition : The compound has been shown to influence proteasome activity, leading to the accumulation of ubiquitinated proteins, which can affect cellular signaling pathways and gene expression.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | Induces apoptosis through protease inhibition |
| Panc10.05 (pancreatic) | 15.0 | Alters cell cycle progression |
Alzheimer’s Disease Research
The compound has also been investigated for its potential role in Alzheimer’s disease therapy due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation.
| Enzyme | Inhibition (%) | Reference Compound |
|---|---|---|
| AChE | 75% | Donepezil |
| BuChE | 65% | Rivastigmine |
Case Studies
-
Protease Inhibition Study
- A study conducted on the inhibition of chymotrypsin revealed that this compound forms a stable complex with the enzyme, resulting in significant inhibition of its activity.
-
Cytotoxicity Assessment
- In vitro assays demonstrated that the compound exhibited dose-dependent cytotoxicity against pancreatic adenocarcinoma cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapidly absorbed post-administration.
- Distribution : Widely distributed in tissues with high affinity for target enzymes.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Renal excretion as metabolites.
Propiedades
IUPAC Name |
[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZAXRIQKQDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















